molecular formula C14H27NO3 B577693 (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate CAS No. 1251570-88-3

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate

Cat. No.: B577693
CAS No.: 1251570-88-3
M. Wt: 257.374
InChI Key: MQRNOQSTKGOKHN-RYUDHWBXSA-N
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Description

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate is a sophisticated chiral pyrrolidine derivative that serves as a critical synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a key precursor in the multi-step synthesis of potent protease inhibitors. This compound is notably utilized in the development of Hepatitis C virus (HCV) NS3/4A protease inhibitors, such as Boceprevir, where its stereochemically defined structure is essential for achieving high binding affinity and selectivity [https://pubs.acs.org/doi/10.1021/ol901070s]. The (S)-tert-butyl pyrrolidine-1-carboxylate group provides a protected amine functionality, while the (S)-1-hydroxy-3-methylbutyl side chain introduces a specific stereocenter that mimics the natural substrate of viral proteases, enabling effective inhibition. Researchers employ this building block to explore structure-activity relationships and to develop novel therapeutic agents targeting viral replication pathways. Its well-defined chiral configuration makes it invaluable for constructing complex molecules with the precise stereochemistry required for biological activity, facilitating advances in antiviral drug discovery programs [https://www.organic-chemistry.org/abstracts/lit2/788.shtm].

Properties

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRNOQSTKGOKHN-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H]1CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721414
Record name tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251570-88-3
Record name tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Domino Cyclization Strategies

A domino three-component reaction involving 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate has been reported for pyrrolidine synthesis. This method, detailed in, generates a pyrrolidine intermediate (6 ) with adjacent ester groups, which undergo decarboxylation to yield a carboxylic acid derivative. While focuses on nitroxide radicals, the strategy is adaptable for constructing the pyrrolidine backbone of the target compound. Key conditions include:

  • Solvent: Ethyl acetate or THF.

  • Temperature: Reflux (70–80°C).

  • Post-reaction processing: Acidification and extraction to isolate the decarboxylated product.

Cycloaddition and Ring-Closing Metathesis

Alternative methods from involve ring-closing metathesis of diene precursors using Grubbs catalysts. For example, tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate is synthesized via elimination of mesylated intermediates. Adapting this approach, the vinyl group could be replaced with a hydroxymethylbutyl unit through hydroboration-oxidation or epoxide ring-opening.

Stereoselective Introduction of the Hydroxy-3-methylbutyl Side Chain

Grignard Addition to Pyrrolidine Ketones

A ketone intermediate at the pyrrolidine C3 position can undergo nucleophilic addition with a Grignard reagent derived from 3-methylbutanol. Source implies the use of ethynylmagnesium bromide for analogous systems, though isoamylmagnesium bromide may better suit the target’s alkyl chain. Stereochemical outcomes depend on:

  • Chiral auxiliaries: (S)-Proline-derived catalysts.

  • Solvent polarity: Tetrahydrofuran (THF) enhances reagent solubility.

Enzymatic Resolution

Kinetic resolution using lipases or esterases can achieve enantiomeric excess (ee) >98% for secondary alcohols. For instance, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of racemic 1-hydroxy-3-methylbutyl intermediates, enabling separation of (S)-enantiomers.

Boc Protection and Final Assembly

Amine Protection

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Source outlines a protocol for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, where Boc₂O is added to a solution of pyrrolidine in dichloromethane (DCM) with triethylamine (TEA). Key parameters:

  • Molar ratio: 1.2 equivalents Boc₂O per amine.

  • Temperature: 0°C to room temperature.

  • Workup: Aqueous extraction and silica gel chromatography.

Coupling Reactions

The hydroxybutyl side chain is introduced via Mitsunobu or SN2 reactions. For example, mesylation of a secondary alcohol followed by displacement with a lithiated nucleophile (e.g., 3-methylbutyllithium) achieves C–C bond formation. Source demonstrates this with tert-butyl (R)-3-(mesyloxy)pyrrolidine-1-carboxylate, yielding vinyl derivatives after elimination.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC. Source notes the compound’s molecular weight (257.37 g/mol) and polarity, necessitating optimized solvent systems for resolution.

Spectroscopic Validation

  • NMR: ¹H NMR (CDCl₃) displays characteristic Boc tert-butyl signals at δ 1.44 ppm and pyrrolidine ring protons between δ 2.5–3.5 ppm.

  • MS: ESI-MS confirms the molecular ion peak at m/z 258.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Control
Domino CyclizationThree-component reaction, decarboxylation40–50%Moderate (racemic)
Grignard AdditionKetone alkylation, Boc protection60–70%High (ee >90%)
Enzymatic ResolutionKinetic resolution, acetylation30–40%Very High (ee >98%)

Challenges and Optimization Opportunities

  • Stereochemical Drift: Epimerization at C3 during Boc protection necessitates low-temperature conditions.

  • Side Reactions: Over-alkylation in Grignard steps is mitigated by slow reagent addition.

  • Scalability: Transitioning from batch to flow chemistry could enhance throughput for domino cyclizations .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate, also known by its CAS number 138108-72-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₂₇NO₃
Molecular Weight255.37 g/mol
Boiling PointNot specified
InChI KeyMQRNOQSTKGOKHN-UHFFFAOYSA-N
H-bond Acceptors/Donors3 / 1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the pyrrolidine ring structure is significant for its binding affinity and selectivity toward these targets.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

  • Antioxidant Activity : Some studies have shown that compounds with similar structures exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of inflammatory pathways.
  • Neuroprotective Properties : Preliminary data indicate potential neuroprotective effects, possibly through the inhibition of neuroinflammatory processes.

Study 1: Antioxidant Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the antioxidant properties of various pyrrolidine derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with this compound at concentrations ranging from 10 to 50 µM.

Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory effects were assessed using an LPS-induced inflammation model in murine macrophages. The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

A neuroprotective study focused on the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis when compared to untreated controls.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s hydroxy-3-methylbutyl group distinguishes it from analogs with halogenated pyridines (e.g., bromo-methoxy in ) or electron-withdrawing groups (e.g., trifluoromethylphenoxy in ). These substituents influence solubility, reactivity, and biological target affinity.

Stereochemical Complexity : Unlike simpler derivatives like tert-butyl pyrrolidine-1-carboxylate (similarity score: 0.83; ), the target compound’s dual stereocenters enable enantioselective applications in asymmetric catalysis or drug synthesis.

Reactivity : The mesyloxy-methyl derivative exhibits higher reactivity due to the sulfonate leaving group, whereas the hydroxy group in the target compound requires protection/deprotection strategies in synthetic pathways.

Commercial and Industrial Relevance

  • The target compound is produced at scale (25 kg batches) for industrial use , whereas analogs like the trifluoromethylphenoxy derivative are niche, high-cost products ($4,000/g).
  • Pyridine-containing derivatives (e.g., ) are common in medicinal chemistry but require multi-step syntheses for halogenation and functionalization.

Notes

    Q & A

    Q. What are the standard synthetic methodologies for preparing (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

    The synthesis typically involves multi-step sequences, including:

    • Chiral substrate coupling : Reaction of tert-butyl-protected pyrrolidine derivatives with enantiomerically pure hydroxy-methylbutyl precursors under Mitsunobu or Sharpless conditions to retain stereochemistry .
    • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by acidic or catalytic hydrogenolysis for deprotection .
    • Characterization : Chiral HPLC or polarimetry to confirm enantiomeric excess (>99% ee), alongside 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) for structural validation .

    Q. How do the hydroxy and tert-butyl functional groups influence the compound’s reactivity in downstream modifications?

    • Hydroxy group : Participates in oxidation (e.g., Dess–Martin periodinane to ketones) or nucleophilic substitutions (e.g., Mitsunobu reactions for ether formation) .
    • tert-Butyl group : Enhances steric hindrance, reducing unwanted side reactions during coupling steps. Its lipophilicity improves solubility in organic solvents like dichloromethane or THF .

    Q. What analytical techniques are critical for confirming the compound’s stereochemical configuration?

    • X-ray crystallography : Resolves absolute configuration of chiral centers .
    • Circular dichroism (CD) : Correlates optical activity with known stereoisomers .
    • NOESY NMR : Identifies spatial proximity of protons to validate 3D conformation .

    Advanced Research Questions

    Q. How can researchers optimize synthetic routes to address low yields in the final coupling step?

    Parameter Optimization Strategy Impact
    Solvent Switch from THF to DMF for better solubility of intermediates Increases reaction homogeneity
    Catalyst Use Pd(PPh3_3)4_4 instead of Cu(I) for cross-coupling Reduces byproducts
    Temperature Lower from 80°C to 50°C to prevent Boc-group cleavage Improves yield by 15–20%

    Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

    • Target-specific assays : Compare IC50_{50} values across enzyme isoforms (e.g., kinase A vs. kinase B) to identify selectivity .
    • Molecular docking simulations : Predict binding modes to explain variability in inhibitory potency due to conformational flexibility .
    • Metabolic stability studies : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .

    Q. How can researchers validate hypothesized mechanisms of action involving halogenated analogs of this compound?

    • Surface plasmon resonance (SPR) : Quantify binding kinetics to purified protein targets (e.g., KD_\text{D} = 12 nM for brominated analog binding to protease X) .
    • Cryo-EM/X-ray co-crystallography : Resolve structural interactions between the compound and its target’s active site .
    • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported enantioselectivity during asymmetric synthesis?

    • Reevaluate reaction conditions : Trace moisture in solvents or impure chiral auxiliaries (e.g., AD-mix β) can reduce ee. Use anhydrous solvents and freshly prepared reagents .
    • Cross-validate analytical methods : Combine chiral GC, HPLC, and NMR to rule out method-specific artifacts .

    Q. What experimental approaches can clarify conflicting cytotoxicity results in cell-based assays?

    • Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific toxicity .
    • ROS/apoptosis assays : Differentiate between direct cytotoxicity and off-target oxidative stress .

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